2,4-Dimethyl-4'-methoxybenzophenone
Description
2,4-Dimethyl-4'-methoxybenzophenone is a benzophenone derivative featuring two methyl groups at the 2- and 4-positions of one benzene ring and a methoxy group at the 4'-position of the second ring. Benzophenones are widely studied for their diverse applications, including use as UV filters, photocatalysts, and intermediates in organic synthesis. The structural specificity of this compound—characterized by methyl substituents rather than hydroxyl or additional methoxy groups—distinguishes it from many related analogs, influencing its physicochemical properties and functional roles .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQSCNVYRPYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206500 | |
| Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57800-66-5 | |
| Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057800665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4-Dimethyl-4’-hydroxybenzophenone.
Reduction: 2,4-Dimethyl-4’-methoxybenzohydrol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2,4-Dimethyl-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb ultraviolet light.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its potential use in the development of new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: Utilized as an ultraviolet absorber in plastic products to enhance their stability and longevity.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4’-methoxybenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. This property makes it effective as a photoinitiator and ultraviolet absorber. The compound’s molecular targets include various cellular components that are sensitive to ultraviolet light, leading to the generation of reactive oxygen species and subsequent cellular effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Benzophenones
| Compound Name | Substituent Positions | Key Functional Groups | Electron Effects |
|---|---|---|---|
| 2,4-Dimethyl-4'-methoxybenzophenone | 2,4-(CH₃); 4'-(OCH₃) | Methyl, Methoxy | Moderate electron-donating |
| 2',6',4-Trihydroxy-4'-methoxybenzophenone | 2',6',4-(OH); 4'-(OCH₃) | Hydroxyl, Methoxy | Strong electron-withdrawing (OH) |
| 4,4′-Dimethoxybenzophenone (DMBP) | 4,4'-(OCH₃) | Methoxy | Strong electron-donating |
| Benzophenone-6 | 2,2'-(OH); 4,4'-(OCH₃) | Hydroxyl, Methoxy | Polar, acidic (due to OH) |
| 2,4-Dimethoxy-4'-hydroxybenzophenone | 2,4-(OCH₃); 4'-(OH) | Methoxy, Hydroxyl | Polar, acidic (due to OH) |
- Electronic Impact: The methyl groups in this compound provide weaker electron-donating effects compared to methoxy groups in DMBP (), reducing its photocatalytic activity. Hydroxyl-containing analogs (e.g., Benzophenone-6) exhibit higher polarity and acidity, enabling hydrogen bonding and solubility in aqueous media .
Physicochemical Properties
Table 2: Physical Property Comparison
| Compound Name | Melting Point (°C) | Solubility | Enthalpy of Sublimation (kJ/mol) |
|---|---|---|---|
| This compound | Not reported | Likely lipophilic | Not available |
| 2-Hydroxy-4-butoxy-4'-methoxybenzophenone | ~413 K (139°C) | Soluble in organic solvents | 140.76 (reported) |
| 4,4′-Dimethoxybenzophenone (DMBP) | Not reported | Soluble in polar solvents | Not available |
| Benzophenone-6 | Not reported | Moderate aqueous solubility | Not available |
- Solubility Trends: The absence of hydroxyl groups in this compound likely enhances its lipophilicity compared to hydroxylated analogs like 2',6',4-trihydroxy-4'-methoxybenzophenone (). Sublimation data for 2-hydroxy-4-butoxy-4'-methoxybenzophenone (140.76 kJ/mol) suggest that hydroxyl and alkoxy groups increase intermolecular interactions, a feature absent in the target compound .
Biological Activity
2,4-Dimethyl-4'-methoxybenzophenone (commonly referred to as DMB) is a synthetic organic compound belonging to the benzophenone family. This compound has gained attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of DMB, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
DMB is characterized by its benzophenone structure, which consists of two aromatic rings connected by a carbonyl group. The presence of methyl and methoxy substituents influences its chemical reactivity and biological properties. The molecular formula is C16H18O2, with a molecular weight of 258.32 g/mol.
DMB exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : DMB has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for its potential therapeutic applications in conditions associated with oxidative damage.
- Antimicrobial Properties : Research indicates that DMB possesses antimicrobial activity against a range of pathogens, making it a candidate for use in developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies have demonstrated that DMB can modulate inflammatory pathways, potentially offering protective effects in inflammatory diseases.
Biological Activity Overview
Case Studies and Research Findings
-
Antioxidant Study :
A study investigated the effects of DMB on liver injury induced by carbon tetrachloride (CCl4) in rats. The results indicated that DMB significantly increased the levels of glutathione (GSH) and reduced markers of oxidative stress, suggesting its potential as a protective agent against liver damage . -
Antimicrobial Efficacy :
In vitro tests demonstrated that DMB exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that DMB could serve as a lead compound for developing new antibiotics . -
Anti-inflammatory Mechanism :
Research highlighted that DMB could inhibit the expression of pro-inflammatory cytokines in macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6. This finding supports its potential application in treating inflammatory diseases .
Toxicological Profile
Toxicological studies have assessed the safety profile of DMB through long-term exposure experiments on animal models. Findings suggest that while high doses may lead to some adverse effects, lower concentrations are generally well-tolerated without significant toxicity .
Key Toxicological Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
